2'-Deoxytoyocamycin
Overview
Description
2’-Deoxytoyocamycin is a naturally occurring antibiotic that belongs to the family of aminoglycoside antibiotics It is a nucleoside analog, structurally related to toyocamycin, and is known for its potent biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxytoyocamycin involves several stepsThis reaction affords a completely regioselective N-9 glycosylation product, which is confirmed by X-ray diffraction analysis .
Industrial Production Methods: Industrial production of 2’-Deoxytoyocamycin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of protecting groups and selective deprotection steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxytoyocamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2’-Deoxytoyocamycin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a tool for studying nucleoside analogs.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and nucleic acid interactions.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
2’-Deoxytoyocamycin exerts its effects by inhibiting RNA synthesis and ribosome function. It acts as an analog of adenosine, interfering with the normal function of nucleic acids. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Toyocamycin: Structurally similar but contains an additional hydroxyl group.
Sangivamycin: Another nucleoside analog with potent cytotoxicity against cancer cells.
Tubercidin: Known for its antibacterial and antiviral properties.
Uniqueness: 2’-Deoxytoyocamycin is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to selectively inhibit RNA synthesis and ribosome function makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c13-2-6-3-17(9-1-7(19)8(4-18)20-9)12-10(6)11(14)15-5-16-12/h3,5,7-9,18-19H,1,4H2,(H2,14,15,16)/t7-,8+,9+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOPPZJCJZYTQK-DJLDLDEBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166123 | |
Record name | 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15676-19-4 | |
Record name | 2'-Deoxytoyocamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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